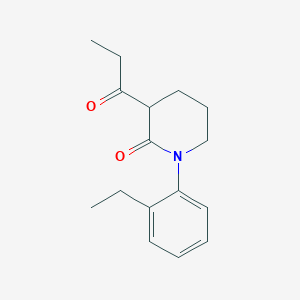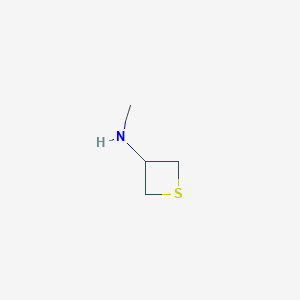
N-methylthietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylthietan-3-amine: is an organic compound with the molecular formula C4H9NS It is a derivative of thietane, a four-membered sulfur-containing heterocycle, where the nitrogen atom is methylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
N-methylation of Thietan-3-amine: One common method involves the N-methylation of thietan-3-amine using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Reductive Amination: Another method involves the reductive amination of thietan-3-one with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods: Industrial production methods for N-methylthietan-3-amine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH3CN
Substitution: Methyl iodide, potassium carbonate
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: N-substituted thietanes
Applications De Recherche Scientifique
Chemistry: N-methylthietan-3-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and bioactive molecules. These compounds can interact with biological targets and modulate their activity .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They may serve as lead compounds in the development of new drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mécanisme D'action
The mechanism of action of N-methylthietan-3-amine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of neurotransmitters. By inhibiting MAO, this compound can increase the levels of neurotransmitters like serotonin and dopamine, which are important for brain function . The compound’s interaction with MAO involves binding to the enzyme’s active site and preventing the oxidation of its substrates .
Comparaison Avec Des Composés Similaires
Thietan-3-amine: The parent compound without the methyl group on the nitrogen atom.
N-ethylthietan-3-amine: An analog with an ethyl group instead of a methyl group on the nitrogen atom.
Thietane: The sulfur-containing heterocycle without any amine substitution.
Uniqueness: N-methylthietan-3-amine is unique due to its specific methylation on the nitrogen atom, which imparts distinct chemical and biological properties. This methylation can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C4H9NS |
|---|---|
Poids moléculaire |
103.19 g/mol |
Nom IUPAC |
N-methylthietan-3-amine |
InChI |
InChI=1S/C4H9NS/c1-5-4-2-6-3-4/h4-5H,2-3H2,1H3 |
Clé InChI |
NHXJEKLPBBPMMM-UHFFFAOYSA-N |
SMILES canonique |
CNC1CSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



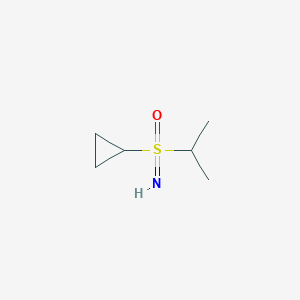
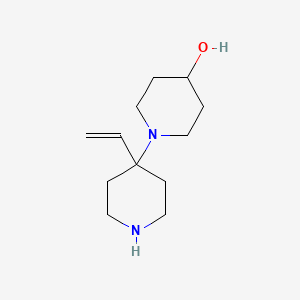
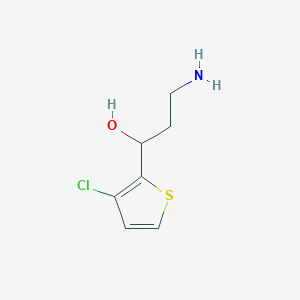
![2-Amino-2-[1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B13198421.png)
![1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13198423.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13198430.png)
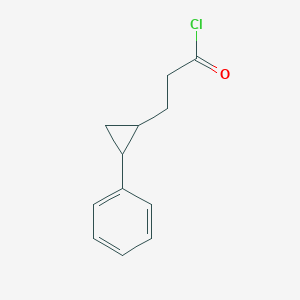
![1-Methyl-2-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrrole](/img/structure/B13198440.png)
![Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13198444.png)


![2-Ethyl-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13198462.png)
